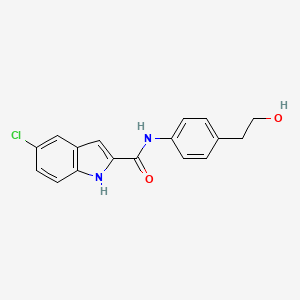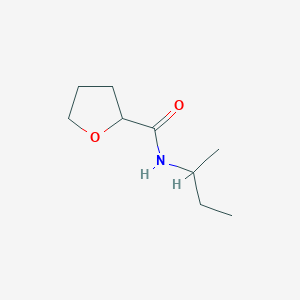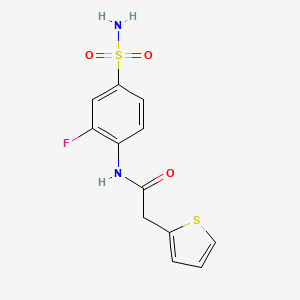
N-(2-Fluoro-4-Sulfamoylphenyl)-2-(Thiophen-2-Yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Fluoro-4-Sulfamoylphenyl)-2-(Thiophen-2-Yl)acetamide is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of N-(2-Fluoro-4-Sulfamoylphenyl)-2-(Thiophen-2-Yl)acetamide is not fully understood. However, studies have suggested that the compound may exert its anticancer activity by inducing apoptosis and inhibiting cell proliferation. The anti-inflammatory activity of N-(2-Fluoro-4-Sulfamoylphenyl)-2-(Thiophen-2-Yl)acetamide may be due to its ability to inhibit the activation of NF-κB, a transcription factor that plays a key role in the production of pro-inflammatory cytokines. The antibacterial activity of N-(2-Fluoro-4-Sulfamoylphenyl)-2-(Thiophen-2-Yl)acetamide may be due to its ability to inhibit the synthesis of folic acid, an essential nutrient for bacterial growth.
Biochemical and Physiological Effects:
Studies have shown that N-(2-Fluoro-4-Sulfamoylphenyl)-2-(Thiophen-2-Yl)acetamide can induce changes in the biochemical and physiological processes of cancer cells. The compound has been reported to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle. Furthermore, N-(2-Fluoro-4-Sulfamoylphenyl)-2-(Thiophen-2-Yl)acetamide has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). The antibacterial activity of N-(2-Fluoro-4-Sulfamoylphenyl)-2-(Thiophen-2-Yl)acetamide may result in the inhibition of bacterial growth and the prevention of bacterial infections.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2-Fluoro-4-Sulfamoylphenyl)-2-(Thiophen-2-Yl)acetamide in lab experiments is its potent activity against cancer cells, inflammation, and bacterial infections. Furthermore, the compound is relatively easy to synthesize and purify, making it a suitable candidate for drug development. However, one of the limitations of using N-(2-Fluoro-4-Sulfamoylphenyl)-2-(Thiophen-2-Yl)acetamide in lab experiments is its potential toxicity, which may limit its therapeutic potential.
Orientations Futures
There are several future directions for the research and development of N-(2-Fluoro-4-Sulfamoylphenyl)-2-(Thiophen-2-Yl)acetamide. One possible direction is to investigate the compound's potential as a combination therapy with other anticancer agents. Another direction is to explore the compound's potential as a treatment for other diseases, such as autoimmune disorders. Furthermore, future studies could focus on the optimization of the compound's pharmacokinetic properties and the identification of potential biomarkers for patient selection. Overall, N-(2-Fluoro-4-Sulfamoylphenyl)-2-(Thiophen-2-Yl)acetamide has significant potential as a therapeutic agent, and further research is warranted to fully understand its mechanism of action and therapeutic potential.
Méthodes De Synthèse
The synthesis of N-(2-Fluoro-4-Sulfamoylphenyl)-2-(Thiophen-2-Yl)acetamide involves the reaction of 2-Acetylthiophene with 2-Fluoro-4-sulfamoylaniline in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields a high purity product. The purity of the product can be further enhanced by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
N-(2-Fluoro-4-Sulfamoylphenyl)-2-(Thiophen-2-Yl)acetamide has been extensively studied for its potential applications in the treatment of cancer, inflammation, and bacterial infections. Several studies have reported that N-(2-Fluoro-4-Sulfamoylphenyl)-2-(Thiophen-2-Yl)acetamide exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. The compound has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, N-(2-Fluoro-4-Sulfamoylphenyl)-2-(Thiophen-2-Yl)acetamide has been reported to exhibit antibacterial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Propriétés
IUPAC Name |
N-(2-fluoro-4-sulfamoylphenyl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O3S2/c13-10-7-9(20(14,17)18)3-4-11(10)15-12(16)6-8-2-1-5-19-8/h1-5,7H,6H2,(H,15,16)(H2,14,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKMDYVUOKFDSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NC2=C(C=C(C=C2)S(=O)(=O)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Fluoro-4-Sulfamoylphenyl)-2-(Thiophen-2-Yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-chlorothiophen-2-yl)methyl]-2-iodo-N-methylbenzamide](/img/structure/B7500071.png)
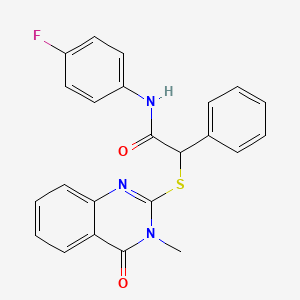
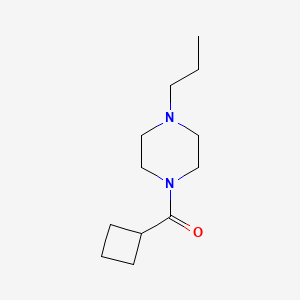
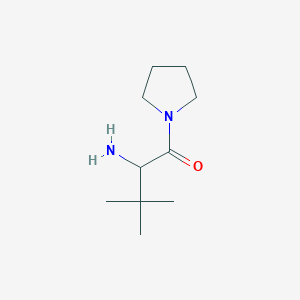
![3-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,3-benzoxazol-2-one](/img/structure/B7500090.png)
![1,3,6-trimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-4H-pyrimidin-2-one](/img/structure/B7500097.png)
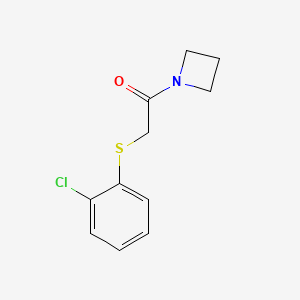
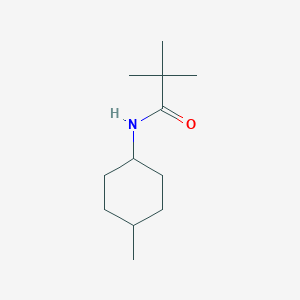
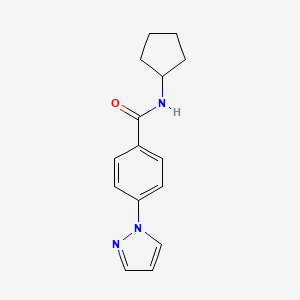
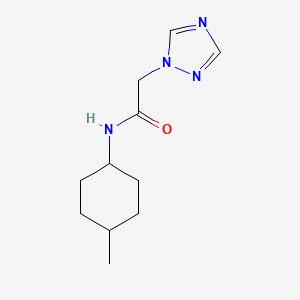
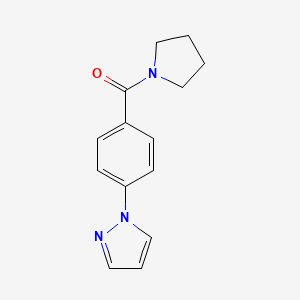
![2-[1-butyl-5-(butylsulfamoyl)benzimidazol-2-yl]sulfanyl-N-(2,3,4,5,6-pentafluorophenyl)acetamide](/img/structure/B7500124.png)
